5-(4-Chlorophenyl)-2-fluorobenzoic acid
Overview
Description
5-(4-Chlorophenyl)-2-furoic acid, also known as 5-(4-chlorophenyl)-2-furancarboxylic acid, is a 5-aryl-2-furancarboxylic acid . It has been synthesized by oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide . It serves as an intermediate for the synthesis of 5-(5-aryl-2-furyl)-tetrazol-1-ylacetic acids, which are employed in the synthesis of semisynthetic cephalosporines .
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)-2-furoic acid involves the oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide . In another study, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This process involved the esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)-2-furoic acid was determined using various spectroscopic techniques such as FT-IR, NMR, and HRMS, and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(4-Chlorophenyl)-2-furoic acid include oxidation, esterification, hydrazination, salt formation, and cyclization . The compound serves as an intermediate for the synthesis of 5-(5-aryl-2-furyl)-tetrazol-1-ylacetic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Chlorophenyl)-2-furoic acid include a melting point of 198-201 °C (dec.) (lit.) . The molecular weight of the compound is 222.62 .Scientific Research Applications
Organic Solar Cells
5-(4-Chlorophenyl)-2-fluorobenzoic acid derivatives have been explored in the development of high-efficiency organic solar cells. Modifications of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with related compounds have shown significant improvements in conductivity, making them suitable for use in transparent anodes for solar cell devices (Tan, Zhou, Ji, Huang, & Chen, 2016).
Antiviral and Cytotoxic Activities
Compounds synthesized from this compound have shown potential in antiviral and cytotoxic applications. Specifically, certain derivatives have demonstrated efficacy against Herpes simplex type-1 (HSV-1) and may have broader applications in antiviral research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Chemical Synthesis and Process Development
Research has focused on the synthesis of related fluorobenzoic acids using continuous-flow processes. This method offers advantages such as higher yields, safety, and environmental friendliness compared to traditional methods (Guo, Yu, & Yu, 2018).
Heterocyclic Chemistry
This compound is a valuable building block in heterocyclic chemistry. It has been used to synthesize various nitrogenous heterocycles, which are important in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).
Environmental Applications
Studies on the degradation of fluorobenzoic acids by Pseudomonas sp. have provided insights into the biodegradation pathways of fluorinated compounds, which is important for environmental remediation strategies (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Safety and Hazards
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDPZBMURWRFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681113 | |
Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179618-11-1 | |
Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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